Diethylene glycol bis-bromoacetate

Description

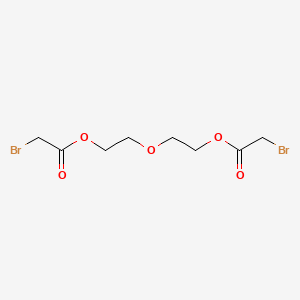

Diethylene glycol bis-bromoacetate (CAS: 90783-54-3) is an organobromine compound derived from diethylene glycol and bromoacetic acid. Its molecular structure consists of two bromoacetate ester groups linked via a diethylene glycol backbone. This compound is characterized by its moderate hydrophobicity, with a logP (octanol-water partition coefficient) value of 0.879 , which influences its solubility and partitioning behavior in industrial or pharmaceutical applications.

Properties

CAS No. |

90783-54-3 |

|---|---|

Molecular Formula |

C8H12Br2O5 |

Molecular Weight |

347.99 g/mol |

IUPAC Name |

2-[2-(2-bromoacetyl)oxyethoxy]ethyl 2-bromoacetate |

InChI |

InChI=1S/C8H12Br2O5/c9-5-7(11)14-3-1-13-2-4-15-8(12)6-10/h1-6H2 |

InChI Key |

ODNPUMPXGXZVLR-UHFFFAOYSA-N |

Canonical SMILES |

C(COC(=O)CBr)OCCOC(=O)CBr |

Origin of Product |

United States |

Comparison with Similar Compounds

Research Findings and Limitations

- Key Data Source : The logP values and CAS numbers are sourced from Cheméo Search (2023) , but structural, synthetic, and application data for DGBBA are absent in the provided evidence.

- Research Gaps : Comparative studies on thermal stability, toxicity, or reaction kinetics between DGBBA and structurally related compounds are lacking. Further investigation is required to contextualize its industrial or pharmacological relevance.

Q & A

Basic Research Questions

Q. What are the key considerations in synthesizing diethylene glycol bis-bromoacetate to ensure purity?

- Methodological Answer : Synthesis should prioritize controlling stoichiometric ratios and reaction conditions (e.g., temperature, solvent selection) to minimize byproducts like ethylene glycol or unreacted bromoacetic acid. Post-synthesis purification via fractional crystallization or column chromatography is critical. Analytical validation using HPLC with a 2,2,2-trichloroethanol internal standard can detect impurities (e.g., diethylene glycol) at thresholds ≤0.10% .

- Quality Control : Monitor retention times and resolution parameters (NLT 5) to distinguish between glycol derivatives during HPLC analysis .

Q. How can researchers design experiments to assess the renal toxicity of this compound in animal models?

- Experimental Design :

Dose Selection : Conduct dose-ranging studies (e.g., 51–2,970 mg/kg bw/day) to identify NOAEL (No Observed Adverse Effect Level) and LOAEL (Lowest Observed Adverse Effect Level). For example, hydropic degeneration in rats occurs at ≥300 mg/kg bw/day .

Endpoints : Measure urinary oxalate crystals, serum creatinine, and urea nitrogen levels. Histopathological examination of kidney tissues for tubular necrosis is essential .

Duration : Extend exposure periods (e.g., 14-week or 225-day studies) to observe chronic effects, noting that oxalate crystal formation may plateau at lower doses over time .

Q. What analytical techniques are recommended for detecting and quantifying this compound and its potential impurities?

- Techniques :

- HPLC with UV/RI Detection : Use hydrophilic interaction chromatography (HILIC) to separate glycol derivatives. Validate methods using reference standards for ethylene glycol and diethylene glycol .

- Mass Spectrometry (LC-MS) : Identify metabolites like 2-hydroxyethoxyacetic acid, a major oxidative metabolite, which accounts for 11–37% of excreted compounds in rats .

- Nuclear Magnetic Resonance (NMR) : Confirm structural integrity and detect trace impurities in synthesized batches .

Advanced Research Questions

Q. How do metabolic pathways of this compound contribute to its nephrotoxic effects, and what methods are used to identify its metabolites?

- Metabolic Analysis :

- In Vivo Studies : Administer deuterium-labeled this compound to track distribution and excretion. In rats, ~45–70% is excreted unchanged in urine within 48 hours, while 2-hydroxyethoxyacetic acid is a primary metabolite .

- Mechanistic Insight : Use molecular orbital calculations (e.g., MNDO) to predict hydrogen transfer pathways, which may explain metabolite formation. Note that oxalate generation is minimal in rats, suggesting alternative nephrotoxic mechanisms .

- Advanced Techniques : Combine LC-MS/MS with isotopically labeled tracers to quantify metabolite kinetics and organ-specific accumulation .

Q. What experimental approaches can resolve contradictions between in vitro and in vivo genotoxicity findings for this compound?

- Research Strategy :

In Vitro/In Vivo Correlation : Replicate in vitro assays (e.g., Ames test) using hepatocyte S9 fractions from exposed animals to mimic metabolic activation. Negative in vitro results may arise from lacking metabolic pathways present in vivo .

Dose-Response Analysis : High-dose in vivo genotoxicity (e.g., bladder tumors linked to oxalate stones) may not extrapolate to low doses. Use comet assays or micronucleus tests in target organs (kidney, liver) to assess DNA damage thresholds .

Contaminant Control : Ensure test compounds are free of ethylene glycol, which metabolizes to oxalate and confounds tumorigenicity studies .

Q. What mechanistic studies are necessary to elucidate the role of this compound in inducing neurotoxicity observed in human case reports?

- Experimental Framework :

- In Vitro Models : Expose neuronal cell lines (e.g., SH-SY5Y) to this compound and assess demyelination markers (e.g., myelin basic protein degradation) .

- Animal Neuropathy Models : Administer subacute doses to rodents and evaluate motor function (e.g., rotarod test) and histopathology of peripheral nerves. Compare findings to human autopsy data showing axonal damage and demyelination .

- Metabolite Profiling : Identify neurotoxic metabolites via CSF or brain tissue analysis. For example, 2-hydroxyethoxyacetic acid may cross the blood-brain barrier .

Data Contradiction Analysis

- Oxalate vs. Non-Oxalate Toxicity : While early studies linked bladder tumors to oxalate stones, later work showed tumors only occurred with foreign bodies (e.g., implanted stones). This suggests this compound’s carcinogenicity is secondary to physical irritation, not direct genotoxicity .

- Species Sensitivity : Humans exhibit neurotoxicity at doses 10x lower than rodents. Use human-derived organoids or transgenic models expressing human metabolic enzymes to bridge this gap .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.